DOTA-(Tyr3)-Octreotate acetate, commonly referred to as DOTA-TATE, is a synthetic peptide that functions as a somatostatin analogue. This compound is particularly significant in the field of nuclear medicine due to its ability to target somatostatin receptors, specifically subtype 2, which are overexpressed in various neuroendocrine tumors. DOTA-TATE is recognized for its role in peptide receptor radionuclide therapy and positron emission tomography imaging, making it a crucial tool for both diagnostic and therapeutic applications in oncology.
DOTA-(Tyr3)-Octreotate acetate is derived from octreotide, a synthetic derivative of somatostatin, with the addition of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. This modification allows for the attachment of radiometals such as gallium-68 and lutetium-177, facilitating its use in targeted radionuclide therapy and imaging.
This compound falls under the category of radiopharmaceuticals and peptide analogues. It is classified as a somatostatin receptor agonist and is utilized in the diagnosis and treatment of neuroendocrine tumors due to its high affinity for somatostatin receptors.
The synthesis of DOTA-(Tyr3)-Octreotate acetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the assembly of the octreotate peptide sequence on a solid support followed by conjugation with the DOTA chelator through a coupling reaction.
Technical Details:
DOTA-(Tyr3)-Octreotate acetate primarily undergoes chelation reactions where it forms stable complexes with various metal ions such as gallium-68, lutetium-177, and yttrium-90. These reactions are essential for its application in radiopharmaceuticals.
Technical Details:
DOTA-(Tyr3)-Octreotate acetate exerts its therapeutic effects by selectively binding to somatostatin receptors on tumor cells, particularly subtype 2. Once bound, it facilitates internalization via endocytosis, allowing for localized delivery of radioactive isotopes that induce DNA damage in cancer cells.
The compound's stability and solubility make it suitable for clinical applications involving radiopharmaceuticals .
DOTA-(Tyr3)-Octreotate acetate has several significant applications in medical science:
The evolution of somatostatin analogs (SSAs) represents a paradigm shift in nuclear oncology. Native somatostatin-14 (SST-14), discovered in 1973, exhibited potent inhibition of hormone secretion but had limited clinical utility due to its extremely short half-life (<3 minutes) and broad receptor affinity. This spurred the development of synthetic analogs with enhanced metabolic stability and receptor selectivity. The first breakthrough was octreotide, an 8-amino-acid cyclic peptide retaining the essential β-turn pharmacophore (Phe³, Trp⁴, Lys⁵, Thr⁶) but replacing L-Trp with D-Trp to resist enzymatic degradation. Its half-life extended to ~2 hours, enabling clinical use for acromegaly and carcinoid syndrome [10].
Further optimization led to octreotate, where the C-terminal threoninol was substituted with threonine. This modification significantly increased affinity for somatostatin receptor subtype 2 (SSTR2), the predominant isoform overexpressed in neuroendocrine tumors (NETs). Radiolabeled SSAs emerged as diagnostic tools with [¹¹¹In-DTPA]-octreotide (OctreoScan™), approved in 1994 for SSTR scintigraphy. However, the true theranostic revolution began with the integration of DOTA chelation chemistry. Unlike DTPA, the macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) forms exceptionally stable complexes with trivalent radiometals like lutetium-177 (¹⁷⁷Lu) and gallium-68 (⁶⁸Ga). This enabled the creation of [¹⁷⁷Lu]-DOTA-(Tyr³)-octreotate (Lutathera®), combining DOTA’s radiometal stability with octreotate’s SSTR2 specificity. Landmark trials like NETTER-1 (2011-2016) demonstrated unprecedented efficacy in progressive midgut NETs, with [¹⁷⁷Lu]-DOTA-TATE achieving a 65% progression-free survival rate at 20 months versus 11% for high-dose octreotide alone [1]. FDA and EMA approvals in 2018 cemented its status as a first-in-class peptide receptor radionuclide therapy (PRRT).
Table 1: Key Milestones in SSA Development for Nuclear Medicine
| Year | Development | Significance |
|---|---|---|
| 1973 | Discovery of somatostatin-14 | Endocrine inhibitory peptide; short half-life limited utility |
| 1988 | Octreotide approval | First stable SSA; half-life ~2 hours; treats acromegaly/NET symptoms |
| 1994 | [¹¹¹In-DTPA]-octreotide (OctreoScan™) | First SSTR imaging agent; enabled tumor localization via SPECT |
| 1999 | Preclinical [¹⁷⁷Lu]-DOTA-TATE | Demonstrated superior tumor retention vs. [¹¹¹In-DTPA]-octreotide |
| 2018 | [¹⁷⁷Lu]-DOTA-TATE (Lutathera®) | FDA/EMA approval for SSTR+ GEP-NETs; established PRRT as standard care |
DOTA’s supremacy in radiopharmaceutical chelation stems from its octadentate coordination geometry. The four nitrogen atoms of the cyclen ring and four carboxylate oxygen atoms create a pre-organized cavity ideally sized for trivalent lanthanides (e.g., Lu³⁺, Ga³⁺, Y³⁺). Upon complexation, DOTA envelops the radiometal in a protective cage, forming bonds with dissociation constants (log K) exceeding 25 for Lu³⁺ [9]. This kinetic and thermodynamic stability is critical for preventing transmetalation (e.g., to transferrin in blood) or accumulation in bone marrow during therapy.
The theranostic versatility of DOTA-(Tyr³)-octreotate acetate arises from its compatibility with diagnostic and therapeutic radiometals:
DOTA’s flexibility also supports emerging radiometals like ⁴⁷Sc (t½=3.35 d) and ¹⁶¹Tb (t½=6.89 d), though their supply remains limited. Innovations like dual-chelator systems (e.g., DFOB-Lys-N₆-DOTA) enable mixed-element theranostics (e.g., ⁸⁹Zr-PET/¹⁷⁷Lu-therapy) without altering biodistribution. This regioselective chelation—where Zr⁴⁺ binds DFOB and Lu³⁺ binds DOTA—was confirmed by NMR chemical shift analysis [9].
Table 2: Radiometal Complexation Properties of DOTA
| Radiometal | Application | Half-Life | Key Emissions | Log K (DOTA) | Coordination Mode |
|---|---|---|---|---|---|
| ⁶⁸Ga³⁺ | PET Imaging | 68 min | β⁺ (89%), Eγ=511 keV | 26.1 [9] | 6-coordinate (N₄O₂) |
| ¹⁷⁷Lu³⁺ | β-Therapy | 6.65 days | β⁻ (79%), γ=113/208 keV | 25.4 [9] | 8-coordinate (N₄O₄) |
| ⁹⁰Y³⁺ | β-Therapy | 2.67 days | β⁻ (100%), Eβ⁻max=2.28 MeV | 24.8 [6] | 8-coordinate (N₄O₄) |
| ¹¹¹In³⁺ | SPECT/Auger | 2.81 days | γ=171/245 keV | 23.9 [6] | 8-coordinate (N₄O₄) |
| ²²⁵Ac³⁺ | α-Therapy | 9.92 days | α-particles (4-8 MeV) | ~25 [est.] | Partial (requires macropa/multimerization) |
The [Tyr³]-octreotate pharmacophore is engineered for maximal SSTR2 affinity and intracellular internalization. Cryo-EM structures of SSTR2-Gi complexes bound to SST14, octreotide, and octreotate reveal a conserved binding pocket dominated by hydrophobic residues (Transmembrane domains 3, 5, 6, 7). Key interactions include:
The disulfide bridge (Cys²-Cys⁷) enforces a rigid cyclic conformation, reducing proteolytic susceptibility. Compared to SST14, DOTA-TATE lacks N-terminal residues (Ala-Gly) and the C-terminal extension (Cys-Lys-Asn-Phe), eliminating low-affinity interactions with SSTR1/4. This confers subtype selectivity: High affinity for SSTR2 (IC₅₀=0.2±0.1 nM), moderate for SSTR5 (IC₅₀=6.3±0.5 nM), and negligible for SSTR1/3/4 [10].
Functional superiority is evidenced by:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6